2-Bromo-4-(4-bromophenyl)thiazole is a brominated thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which contribute to their diverse pharmacological properties. This compound is classified under the category of thiazole derivatives, known for their significant roles in drug design and development.
The compound can be synthesized from various precursors, primarily involving brominated phenyl groups and thiazole moieties. It falls under the classification of heterocyclic compounds, specifically thiazoles, which are known for their applications in pharmaceuticals as they often exhibit biological activity against a range of pathogens and cancer cells.
The synthesis of 2-bromo-4-(4-bromophenyl)thiazole typically involves several steps:
The synthesis can be described in two main steps:
The molecular structure of 2-bromo-4-(4-bromophenyl)thiazole consists of a thiazole ring substituted with two bromine atoms and a phenyl group. The structural formula can be represented as follows:
Key structural data includes:
2-Bromo-4-(4-bromophenyl)thiazole can participate in various chemical reactions due to its electrophilic nature:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups (like bromine) on the aromatic ring, which enhances its electrophilicity and facilitates further substitution reactions.
The mechanism of action for 2-bromo-4-(4-bromophenyl)thiazole primarily involves its interaction with biological targets:
Data from studies indicate that derivatives based on this compound have shown promising results in inhibiting estrogen receptor-positive breast cancer cells .
Relevant analyses include spectral data from infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry confirming its structure and purity .
2-Bromo-4-(4-bromophenyl)thiazole has several applications in scientific research:
The global surge in multidrug-resistant pathogens has necessitated novel antimicrobial chemotypes. Brominated thiazoles exhibit mechanistic versatility against resistant strains by targeting:
A 2019 study demonstrated that derivatives of 4-(4-bromophenyl)thiazol-2-amine (structural analog of the title compound) exhibited potent broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Compounds p2–p4 and p6 (Table 1) showed MIC values comparable to norfloxacin and fluconazole controls. Molecular docking revealed stable binding with microbial target proteins (PDB: 1JIJ, 4WMZ), facilitated by the bromine-induced electron deficiency that strengthened π-cation interactions with catalytic residues [2] [3].
Table 1: Antimicrobial Activity of Select Thiazole Derivatives
Compound | R Group | MIC (μg/mL) | Target Pathogens |
---|---|---|---|
p2 | 2-methoxyphenol | 1.56–3.12 | S. aureus, E. coli, C. albicans |
p3 | 4-(dimethylamino)phenyl | 3.12–6.25 | MRSA, P. aeruginosa |
p6 | 2-hydroxynaphthyl | 1.56–6.25 | K. pneumoniae, A. fumigatus |
Norfloxacin | — | 1.56–3.12 | Reference control |
Fluconazole | — | 3.12–6.25 | Reference control |
The bromine atoms critically enhanced potency:
Additionally, trisubstituted thiazoles bearing the 4-(4-bromophenyl) moiety (e.g., 3l in ) demonstrated enhanced LUMO energy levels (−2.38 eV), facilitating electron transfer to microbial redox centers. This electronic perturbation disrupts bacterial electron transport chains, providing a secondary mechanism against resistant strains .
The 4-(4-bromophenyl) group is a critical determinant of the compound’s pharmacodynamic profile. This moiety enables:
In anticancer applications, derivatives with para-bromophenyl groups showed superior cytotoxicity against MCF7 (breast) and HCT116 (colon) cancer lines. Compound 8 (Table 2) exhibited an IC₅₀ of 0.78 μM against MCF7, comparable to camptothecin (0.45 μM), by inhibiting topoisomerase IB (Top1) through DNA intercalation. Docking simulations (PDB: 1SC7) confirmed the bromophenyl group intercalates between dG10-dC11 base pairs, with the bromine forming a halogen bond with Top1 Asn722 [7].
Table 2: Impact of Aromatic Substitution on Anticancer Activity
Compound | Aromatic Ring (Position 4) | Top1 Inhibition (%) | MCF7 IC₅₀ (μM) |
---|---|---|---|
8 | 4-Fluorophenyl | ++++ (92%) | 0.78 |
22 | 4-Chlorophenyl | +++ (65%) | 2.35 |
25 | 4-Bromophenyl | ++++ (88%) | 0.91 |
28 | Phenyl | ++ (28%) | >10 |
Camptothecin | — | ++++ (100%) | 0.45 |
The para-bromo substituent specifically enhanced activity through:
In FabH inhibitors for antibacterial applications, the para-bromophenyl moiety increased binding affinity (Kᵢ = 0.42 μM for compound 5f) by 8-fold versus unsubstituted phenyl. Molecular dynamics showed the bromine atom occupies a hydrophobic cleft near Met207 in E. coli FabH (PDB: 3IL9), with binding energy contributions (ΔG = −2.8 kcal/mol) calculated by MM-PBSA methods [6]. Structure-activity relationship (SAR) studies confirmed that para-substitutions followed the activity order Br > Cl > F > H, aligning with increasing hydrophobicity (π values: Br=0.86, Cl=0.71, F=0.14) and polar surface area optimization [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2